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Compound of Interest

Ethyl 5-chloroimidazo[1,5-
Compound Name:
ajpyridine-1-carboxylate

cat. No.: B1399308

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloroimidazo[1,5-
a]pyridine-1-carboxylate

Introduction: Unveiling a Privileged Scaffold in
Modern Chemistry

The imidazo[1,5-a]pyridine core represents a class of fused heterocyclic systems that has
garnered significant attention across diverse scientific fields.[1][2] These structures are
recognized not only for their unique chemical and optical properties but also as "privileged
scaffolds” in medicinal chemistry, forming the backbone of numerous biologically active
molecules.[1] This guide focuses on a specific, functionalized derivative: Ethyl 5-
chloroimidazo[1,5-a]pyridine-1-carboxylate.

This molecule incorporates three key features that define its chemical personality: the rigid,
aromatic imidazo[1,5-a]pyridine nucleus, a reactive chloro-substituent at the 5-position, and an
ethyl carboxylate group at the 1-position. The interplay of these groups dictates the
compound's physicochemical properties, reactivity, and potential as a versatile building block
for the synthesis of novel therapeutic agents and functional materials.[2][3] This document
serves as a comprehensive technical resource for researchers, providing an in-depth analysis
of its structural characteristics, physicochemical parameters, plausible synthetic routes, and
analytical characterization protocols.
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Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent research.
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a distinct chemical entity with the key
identifiers and structural features summarized below.

Identifier Value Source

ethyl 5-chloroimidazo[1,5-
IUPAC Name . [4]
a]pyridine-1-carboxylate

CAS Number 885271-54-5 [3]
Molecular Formula C10HoCIN202 [3114]
Molecular Weight 224.64 g/mol [5]
PubChem CID 57355198 [4]
Canonical SMILES CCOC(=0)clc2ccec(Chn2cenl [3]

INChl=1S/C10H9CIN202/c1-2-
15-10(14)9-7-4-3-5-

InChl Key [3]
8(11)13(7)6-12-9/h3-

6H,2H2,1H3

The structure is characterized by a planar, fused bicyclic system. The electron-withdrawing
nature of the chloro group and the ethyl ester function significantly influences the electron
density distribution across the aromatic rings, impacting both its reactivity and its potential for
intermolecular interactions. The ethyl ester group, in particular, increases the molecule's
lipophilicity, a critical factor for its potential applications in drug development.[3]

Core Physicochemical Properties

The physicochemical profile of a molecule governs its behavior in both chemical and biological
systems. While extensive experimental data for this specific compound is not widely published,
we can infer its properties from established computational models and data from closely related
isomers. These parameters are crucial for designing experimental conditions for synthesis,
purification, and biological assays.
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Property

Predicted Value

Significance in Research &
Development

Indicates moderate lipophilicity,

suggesting a good balance for

LogP (Octanol/Water) ~2.16 ]
potential membrane
permeability.[5]
Suggests potential for good
Topological Polar Surface Area 43.6 A2 oral bioavailability, as it falls
(TPSA) ' within the typical range for
drug-like molecules.[5]
Useful for formulation and
Density ~1.37 g/cm3 process chemistry calculations.
[5]
The chloro group and ester
Soluble in common organic functionality contribute to its
Solubility solvents (e.g., DCM, Ethyl solubility profile, making it
Acetate, DMSO). amenable to various reaction
conditions.[3][5]
Expected to be a solid at room
Appearance [5]

temperature.

Note: The values for LogP, TPSA, and Density are derived from the closely related isomer,

ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate, and are expected to be highly comparable.

Synthesis and Chemical Reactivity
Plausible Synthetic Pathway

While a specific, documented synthesis for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-

carboxylate is not readily available in peer-reviewed literature, a logical pathway can be

proposed based on established methodologies for constructing the imidazo[1,5-a]pyridine

scaffold.[6] The most direct approach involves the cyclization of a suitably substituted pyridine

precursor.
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The conceptual workflow for this synthesis is outlined below. The key strategic step is the
formation of the five-membered imidazole ring onto the pre-functionalized 6-chloropyridine
backbone.
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Retrosynthesis Proposed Forward Synthesis

Target Molecule
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

C-N Bond Disconnection C-C Bond Disconnection
(Cytlization) (Acylation)

Precursor 1 Precursor 2 . R
[2-(Aminomethyl)-G-chIoropyridine) Ethyl Chlorooxalate (Radlcal i) (NBS))

A 4
[2-(8romomethyl)-6-chloropyridine]

A 4
E\Iucleophilic Substitution (NaN3, then ReductionD

Acylation & Cyclization
(e.g., Ethyl Chlorooxalate, Base)

Final Product

Click to download full resolution via product page

Caption: Retrosynthetic analysis and proposed forward synthesis workflow.
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Experimental Protocol: Proposed Synthesis

Causality: This multi-step protocol is designed to first install the necessary aminomethyl handle
on the pyridine ring before executing the key cyclization/acylation step to form the fused
imidazole.

o Synthesis of 2-(Bromomethyl)-6-chloropyridine: To a solution of 2-methyl-6-chloropyridine in
a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical
initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until starting material is
consumed (monitored by TLC). Cool, filter the succinimide byproduct, and concentrate the
filtrate. Purify the residue via column chromatography to yield the brominated intermediate.

¢ Synthesis of 2-(Aminomethyl)-6-chloropyridine: Dissolve the bromomethyl intermediate in a
polar aprotic solvent like DMF and treat with sodium azide (NaNs). Heat the reaction to
facilitate the SN2 displacement. After completion, the azide intermediate is reduced to the
primary amine. A common method is reduction with triphenylphosphine followed by water, or
catalytic hydrogenation.

o Synthesis of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate: Dissolve 2-
(aminomethyl)-6-chloropyridine in an anhydrous solvent (e.g., THF or DCM) with a non-
nucleophilic base (e.qg., triethylamine or DIPEA). Cool the mixture in an ice bath and slowly
add a solution of ethyl chlorooxalate or a similar two-carbon electrophile. The reaction
proceeds via an initial acylation of the amine, followed by an intramolecular cyclization and
dehydration to form the aromatic imidazo[1,5-a]pyridine ring system. The final product would
be purified by column chromatography.

Expected Chemical Reactivity

The molecule's functionality suggests several avenues for further chemical modification,
making it a valuable synthetic intermediate.

» Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the electron-deficient
pyridine ring is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides,
thiols), allowing for the introduction of diverse functional groups at the 5-position.

e Cross-Coupling Reactions: The C-Cl bond can serve as a handle for palladium-catalyzed
cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination,
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enabling the formation of C-C or C-N bonds.

o Ester Modification: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid
under basic or acidic conditions. The resulting acid can be converted to amides, other esters,
or used in further coupling reactions.

Spectroscopic and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized
compound.

Analytical Characterization Workflow

Primary Structure Verification
Functional Group & Purity Analysis

Infrared (IR) Spectroscopy HPLC /UPLC
Identifies Key Functional Groups Determines Purity (%)

Synthesized
Crude Product

NMR Spectroscopy
(*H, C, 2D)
Confirms Connectivity & Structure

Mass Spectrometry (MS)
Confirms Molecular Weight & Formula

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical properties of Ethyl 5-
chloroimidazo[1,5-a]pyridine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1399308#physicochemical-properties-of-ethyl-5-
chloroimidazo-1-5-a-pyridine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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